molecular formula C13H20BNO3 B13996154 2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13996154
M. Wt: 249.12 g/mol
InChI Key: ROINEYKQWXOOMQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a pyridine ring substituted with a methoxy group, a methyl group, and a dioxaborolane moiety. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-methoxy-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a boronate complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

2-methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H20BNO3/c1-9-7-10(15-11(8-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3

InChI Key

ROINEYKQWXOOMQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)OC)C

Origin of Product

United States

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